Fuberidazole is a ring assembly consisting of benzimidazole substituted at position 2 by a 2-furyl group. A fungicide used as a seed treatment to control Fusarium spp. in cereals. It has a role as an antifungal agrochemical. It is a member of benzimidazoles, a member of furans and a benzimidazole fungicide.
Fuberidazole
CAS No.: 101575-84-2
Cat. No.: VC20750180
Molecular Formula: C11H8N2O
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101575-84-2 |
|---|---|
| Molecular Formula | C11H8N2O |
| Molecular Weight | 184.19 g/mol |
| IUPAC Name | 2-(furan-2-yl)-1H-benzimidazole |
| Standard InChI | InChI=1S/C11H8N2O/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h1-7H,(H,12,13) |
| Standard InChI Key | UYJUZNLFJAWNEZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC(=N2)C3=CC=CO3 |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=CC=CO3 |
| Melting Point | 536 to 550 °F decomposes (EPA, 1998) |
Introduction
Chemical Properties and Structure
Physical and Chemical Properties
Fuberidazole exhibits distinctive physical and chemical characteristics that influence its applications and environmental behavior. The pure product appears as a white powder, while industrial formulations typically manifest as off-white or light yellow powder with a characteristic odor described as similar to rotten eggs .
Table 1: Physical and Chemical Properties of Fuberidazole
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈N₂O |
| Molar Mass | 184.19 g/mol |
| Density | 1.286 g/cm³ |
| Melting Point | 310-312°C |
| Boiling Point | 380.6°C at 760 mmHg |
| Flash Point | 194.7°C |
| Water Solubility | 200 mg/l (pH 4), 71 mg/l (pH 7) at 20°C |
| Vapor Pressure | 5.37×10⁻⁶ mmHg at 25°C |
| Refractive Index | 1.67 |
The compound displays limited solubility in water, with pH significantly affecting its dissolution rate—exhibiting higher solubility in acidic conditions (200 mg/l at pH 4) compared to neutral environments (71 mg/l at pH 7) . Fuberidazole is generally insoluble in most organic solvents but can be dissolved in pyridine. Notably, the compound demonstrates instability when exposed to light, heat, and humidity, easily decomposing in the presence of carbon disulfide. Additionally, when in contact with alkaline substances or metals such as copper and mercury, it tends to decompose, releasing carbon disulfide in the process .
Molecular Structure
The molecular structure of fuberidazole features a benzimidazole core with a furan ring attached at the 2-position. This particular structural arrangement contributes to its biological activity and chemical behavior. The presence of nitrogen and oxygen functionalities in the molecule imparts unique characteristics, including extended π-electron delocalization, which researchers have noted could be beneficial for applications in organic electronics, organic light-emitting diodes (OLEDs), solar cells, and nonlinear optical (NLO) applications .
The structural resemblance of fuberidazole to naturally occurring nucleotides enables it to target biological polymers, explaining its broad impact in biological systems . Moreover, the nitrogen and oxygen functionalities play significant roles in determining the compound's pharmacokinetic and pharmacodynamic properties by influencing its polarity, lipophilicity, and other physicochemical attributes important for drug development .
Synthesis Methods
General Synthesis Procedure
The synthesis of fuberidazole can be accomplished through various methods, with one well-established procedure involving the reaction between an aldehyde and o-phenylenediamine derivative. A common synthetic route is outlined below:
Table 2: Reagents and Conditions for Fuberidazole Synthesis
| Reagents | Conditions | Yield |
|---|---|---|
| Furfural (10.00 mmol), NaHSO₃ (11.0 equiv., 11.45 g), o-phenylenediamine derivative (10.00 mmol) | Reflux in water | 99% |
The general procedure involves the following steps:
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A mixture of aldehyde (typically furfural, 10.00 mmol) and sodium hydrogen sulfite (NaHSO₃, 11.0 equivalents, 11.45 g) is prepared in water (30 mL) and heated to reflux.
-
A solution of an o-phenylenediamine derivative (10.00 mmol) in water (10 mL) is added dropwise to the refluxing solution.
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The reaction mixture is further refluxed until completion.
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Upon cooling to room temperature, the precipitate is collected via vacuum filtration.
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The residue is washed with water and dried under vacuum to obtain pure fuberidazole .
Recent research has explored modified synthesis methods for creating novel fuberidazole derivatives, particularly those with fluorine substitutions. For example, the synthesis of fluorine-rich derivatives has been reported using polyethylene glycol (PEG 400) as an environmentally friendly solvent. This process typically involves a two-step reaction where a halo-substituted furfural is first reacted with a fluorinated benzene-1,2-diamine, followed by alkylation using sodium hydride and appropriate alkyl halides .
Applications and Uses
Agricultural Applications
Fuberidazole has established applications in agriculture, primarily as a seed dressing agent. It effectively controls various plant diseases including wheat smut, barley stripe disease, white mold, and melon wilt disease . Its fungicidal properties make it a valuable tool in crop protection, particularly for cereals and some vegetables.
Beyond direct agricultural use, fuberidazole serves as a bactericide for plastic and rubber products, a fungicide in film emulsion, and interestingly, as a repellent for cattle and sheep . These diverse applications highlight the compound's versatility in industrial and agricultural contexts.
Toxicology and Environmental Impact
Toxicity Profile
Fuberidazole presents several toxicological concerns that necessitate careful handling and disposal. According to its risk classification, the compound is harmful if swallowed (R22) and in contact with skin (R21) . More concerning, it is toxic by inhalation (R23) and presents a danger of serious damage to health through prolonged exposure if swallowed (R48/22) .
Table 3: Toxicity Profile of Fuberidazole
| Risk Classification | Description |
|---|---|
| R22 | Harmful if swallowed |
| R21 | Harmful in contact with skin |
| R23 | Toxic by inhalation |
| R48/22 | Harmful: danger of serious damage to health by prolonged exposure if swallowed |
| R43 | May cause sensitization by skin contact |
| R40 | Limited evidence of carcinogenic effect |
| R50/53 | Very toxic to aquatic organisms, may cause long-term adverse effects in aquatic environment |
Environmental toxicity is a significant concern, as fuberidazole is classified as very toxic to aquatic organisms and may cause long-term adverse effects in aquatic environments (R50/53) . Additionally, it has been identified as a skin sensitizer and is classified as moderately toxic with suspected carcinogenic properties (R40) . Its toxicity extends to soil microbial communities, potentially disrupting ecological balance in agricultural settings .
Environmental Detoxification
Given the environmental concerns associated with fuberidazole, research has been conducted on bioremediation strategies to mitigate its impact. Studies have investigated the biodegradation capabilities of various bacterial and fungal strains, including Xanthomonas citri, Pseudomonas syringae, Aspergillus flavus, Aspergillus niger, and Penicillium chrysogenum .
Notably, Pseudomonas syringae and Penicillium chrysogenum have demonstrated significant bioremedial potential, degrading 91% and 86% of fuberidazole, respectively, after 35 days of treatment . The biodegradation process produces several metabolites, including benzimidazole 2-carboxylic acid, benzimidazole, and 1-(1H-benzimidazole-2-yl)ethanone .
The half-life of fuberidazole varies depending on the degrading organism, with the shortest half-life observed with Pseudomonas syringae (10.3 days), followed by Penicillium chrysogenum (10.6 days), Aspergillus niger (11 days), and both Aspergillus flavus and Xanthomonas citri (11.9 days) . These findings highlight the potential of microbial remediation for managing fuberidazole contamination in environmental settings.
Recent Research Developments
Anticancer Properties of Derivatives
Recent investigations into fuberidazole derivatives have focused on their potential as anticancer agents, particularly for hypoxic cancer cells. Hypoxia in tumors often contributes to therapeutic resistance and poor prognosis. The development of bioreductive prodrugs activated under hypoxic conditions represents a promising approach to selectively target cancer cells while minimizing damage to normal tissues .
The design strategy for these novel fuberidazole derivatives incorporates fluorine substitutions to enhance their pharmacological properties. Fluorine-containing compounds often demonstrate improved lipophilicity, metabolic stability, and binding interactions with biological targets . The synthesized compounds were evaluated for their cytotoxic properties using apoptosis, DNA damage, and proliferation tests on selected hypoxic cancer cells.
Among the sixteen derivatives prepared, eight compounds displayed notable anticancer activity. The most promising derivatives (5a, 5c, 5d, 5e, 5g, 5h, 5i, and 5m) demonstrated significant cytotoxicity compared to standard controls . These findings suggest that structural modifications of the fuberidazole scaffold can yield compounds with enhanced anticancer properties, potentially leading to new therapeutic options for hypoxic tumors.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies on fuberidazole derivatives have provided valuable insights into the molecular features that influence their biological activity. Computational studies, including molecular docking and density functional theory calculations, have been employed to understand the binding affinities and electronic properties of these compounds .
The presence of nitrogen and oxygen functionalities in the fuberidazole molecule plays a crucial role in determining its pharmacological properties. These functional groups influence the compound's polarity, lipophilicity, and other physicochemical attributes that affect drug absorption, distribution, metabolism, and excretion .
Research has also explored the effect of substituents on both the donor and acceptor units of fuberidazole compounds, as well as the insertion of a π-bridge between them, to enhance their nonlinear optical (NLO) response. DFT calculations revealed variations in triplet energies, dipole moments, polarizabilities, and first-order hyperpolarizabilities among different derivatives, indicating potential applications beyond medicine in fields such as materials science and optoelectronics .
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